molecular formula C15H22N2O3S B5318869 1-(mesitylcarbonyl)-4-(methylsulfonyl)piperazine

1-(mesitylcarbonyl)-4-(methylsulfonyl)piperazine

Cat. No. B5318869
M. Wt: 310.4 g/mol
InChI Key: PXTVPJMZOWXXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Mesitylcarbonyl)-4-(methylsulfonyl)piperazine, also known as MMPIP, is a chemical compound that has been widely used for scientific research purposes. It belongs to the class of piperazine derivatives and has shown promising results in various studies related to neuroscience and drug discovery.

Mechanism of Action

1-(mesitylcarbonyl)-4-(methylsulfonyl)piperazine acts by binding to the allosteric site of the mGluR7 receptor, thus preventing its activation by glutamate. This leads to a decrease in the release of neurotransmitters such as GABA and glutamate, which are involved in the modulation of neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on the central nervous system. It has been found to enhance the release of dopamine and norepinephrine in the prefrontal cortex, which is involved in cognitive functions such as attention and working memory. It has also been shown to reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(mesitylcarbonyl)-4-(methylsulfonyl)piperazine in lab experiments is its high selectivity for the mGluR7 receptor, which allows for more precise and targeted studies. However, its limited solubility in water can make it difficult to administer in certain experiments, and its high cost can also be a limiting factor.

Future Directions

There are several potential future directions for the use of 1-(mesitylcarbonyl)-4-(methylsulfonyl)piperazine in scientific research. One area of interest is its potential as a treatment for anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects in animal models. Another potential application is in the development of new drugs for the treatment of addiction, as the mGluR7 receptor has been implicated in the regulation of reward pathways in the brain. Additionally, further studies are needed to explore the potential of this compound as a tool for investigating the role of the mGluR7 receptor in various neurological disorders.

Synthesis Methods

The synthesis of 1-(mesitylcarbonyl)-4-(methylsulfonyl)piperazine involves the reaction of mesityl chloride with piperazine in the presence of a base, followed by the reaction of the resulting mesitylpiperazine with methylsulfonyl chloride. The final product obtained is a white crystalline powder with a high purity level.

Scientific Research Applications

1-(mesitylcarbonyl)-4-(methylsulfonyl)piperazine has been extensively used in scientific research for its potential as a drug candidate for various neurological disorders. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of neurotransmitter release and synaptic plasticity.

properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(2,4,6-trimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-11-9-12(2)14(13(3)10-11)15(18)16-5-7-17(8-6-16)21(4,19)20/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTVPJMZOWXXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)N2CCN(CC2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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